molecular formula C20H23N3O5S B11004764 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide

Cat. No.: B11004764
M. Wt: 417.5 g/mol
InChI Key: BCLHKKXMRKGCNW-UHFFFAOYSA-N
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Description

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide is a complex organic compound with a molecular formula of C20H23N3O5S-2 and a molecular weight of 417.47872 . This compound is known for its unique structural features, which include a dioxidotetrahydrothiophenyl group and a methoxybenzyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxidotetrahydrothiophenyl group, followed by its attachment to the benzamide core. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize the yield. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfone and sulfide derivatives, as well as substituted benzamides .

Scientific Research Applications

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxybenzyl)benzamide stands out due to its unique structural features, such as the methoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H23N3O5S/c1-28-18-7-5-14(6-8-18)12-21-19(24)15-3-2-4-16(11-15)22-20(25)23-17-9-10-29(26,27)13-17/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,24)(H2,22,23,25)

InChI Key

BCLHKKXMRKGCNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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